3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile
Description
This compound features a complex polycyclic framework:
- Pyrido[4,3-b]indole core: A fused pyridine-indole system with two methyl substituents (C2 and C8), likely influencing steric and electronic properties.
- Propenenitrile side chain: A conjugated α,β-unsaturated nitrile group, which may act as a Michael acceptor or participate in cycloaddition reactions.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-5-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-15-3-5-20-18(9-15)19-13-26(2)8-7-21(19)27(20)24(28)17(12-25)10-16-4-6-22-23(11-16)30-14-29-22/h3-6,9-11,19,21H,7-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEWQIKGZVRHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C(=CC4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile is a complex organic compound with potential biological activities due to its unique structural features. This article explores the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 401.466 g/mol. Its structure includes a benzodioxol group , a pyrido-indole group , and a nitrile group , which are often associated with various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.466 g/mol |
| Purity | Typically 95% |
Antioxidant Activity
Preliminary studies suggest that the compound exhibits significant antioxidant properties. For instance, it has shown promising results in assays measuring anti-lipid peroxidation activity. The inhibition of lipid peroxidation is crucial as it relates to the prevention of cell membrane damage and oxidative stress.
Case Study:
In a study evaluating various compounds for their antioxidant potential, the compound demonstrated high efficacy in reducing lipid peroxidation levels at concentrations around 100 µM. The results indicated an inhibition percentage exceeding 70%, showcasing its potential as an antioxidant agent .
Enzyme Inhibition
The compound's biological activity extends to enzyme inhibition. Specifically, it has been tested for its ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory processes.
Findings:
Inhibition studies revealed that while the compound had moderate inhibition effects on LOX (approximately 28% at 100 µM), other related compounds exhibited stronger inhibitory effects with IC50 values in the low micromolar range . This suggests that while the compound may not be the most potent LOX inhibitor, it still holds therapeutic potential in modulating inflammatory responses.
The biological activity of this compound is likely attributed to its ability to interact with cellular targets involved in oxidative stress and inflammation. The presence of functional groups such as nitriles and benzodioxoles may facilitate these interactions by stabilizing radical species or forming complexes with metal ions involved in oxidative processes.
Research Findings Summary
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:
| Compound Derivative | Biological Activity | IC50 (µM) |
|---|---|---|
| Original Compound | Moderate LOX Inhibition | 100 |
| N-(4-Hydroxy-6-nitro-2-oxo-2H-chromen-3-yl)acetamide | Strong LOX Inhibition | 55 |
| 2-Methyl-8-nitro-4H-chromeno[3,4-d]oxazol-4-one | Enhanced Antioxidant Activity | 27 |
Scientific Research Applications
The compound 3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile is a complex organic molecule with significant potential in various scientific research applications. Its structure integrates a benzodioxol group, a pyrido-indole group, and a nitrile group, which are known for their diverse biological activities. This article explores the applications of this compound across different fields of research.
Structural Features
The compound features distinct functional groups that contribute to its reactivity and biological activity:
- Benzodioxol moiety : Known for its role in various pharmacological activities.
- Pyrido-indole framework : Associated with antitumor and neuroprotective effects.
- Nitrile group : Often enhances lipophilicity and bioactivity.
Pharmacological Studies
The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The pyrido-indole structure has been linked to cytotoxic properties against various cancer cell lines. Research indicates that compounds with similar frameworks can induce apoptosis in tumor cells .
- Neuroprotective Effects : The benzodioxol component is known to have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to the development of:
- New Antimicrobial Agents : By altering functional groups, researchers can create derivatives with enhanced antibacterial or antifungal properties .
- Anti-inflammatory Drugs : Modifications can also yield compounds that target inflammatory pathways effectively .
Material Science
Due to its unique molecular structure, the compound is being explored for applications in material science:
- Non-linear Optical Materials : The molecular configuration suggests potential use in developing materials with non-linear optical properties, which are crucial for photonic applications .
Case Study 1: Anticancer Activity
A study examined the effects of compounds similar to this compound on breast cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Neuroprotection
In another study focusing on neurodegenerative diseases, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. The results demonstrated that certain modifications led to enhanced neuroprotective effects compared to standard treatments .
Comparison with Similar Compounds
3-[2-(5-Benzyloxy-1H-Indol-3-yl)-5-Pyrimidinyl]-5-Benzyloxy-1H-Indole (Compound 22, )
Structural Differences :
- Core : Pyrimidine-linked bis-indole vs. pyridoindole-propenenitrile hybrid.
- Substituents : Benzyloxy groups (electron-donating) vs. benzodioxol (electron-withdrawing) and nitrile.
Functional Implications :
- Bioavailability : The benzodioxol group in the target compound may enhance blood-brain barrier penetration compared to benzyloxy groups in 22 .
- Reactivity : The propenenitrile group in the target compound offers conjugation-driven reactivity (e.g., nucleophilic additions), absent in 22 .
Table 1 : Key Properties Comparison
5-(1H-Indole-3-yl-Methyl)-1,3,4-Oxadiazole-2-thiol (Compound 4, )
Structural Differences :
- Heterocycle : Oxadiazole-thiol vs. pyridoindole-propenenitrile.
- Side Chain : Indole-methyl vs. benzodioxol-propenenitrile.
Functional Implications :
- Hydrogen Bonding : The oxadiazole-thiol in 4 may enhance protein binding via H-bonding, whereas the benzodioxol group in the target compound contributes to π-π stacking .
- Metabolic Stability : The methylenedioxy group in the target compound is prone to oxidative metabolism, whereas the oxadiazole-thiol in 4 may exhibit slower clearance.
Table 2 : Pharmacokinetic Comparison
| Parameter | Target Compound | Compound 4 |
|---|---|---|
| Metabolic Pathway | CYP450-mediated oxidation | Glucuronidation of thiol |
| Plasma Half-life (Predicted) | ~2–4 hours | ~6–8 hours |
Triazole-Pyrazole Hybrid (Compound 21gh, )
Structural Differences :
- Heterocycles : Triazole-pyrazole vs. pyridoindole-benzodioxol.
- Functional Groups : Nitrile at para-position vs. conjugated nitrile.
Functional Implications :
- Polarity : The triazole-pyrazole system in 21gh is more polar, limiting CNS penetration compared to the lipophilic benzodioxol-propenenitrile hybrid.
- Synthetic Complexity : The target compound’s pyridoindole core requires multi-step cyclization, while 21gh employs click chemistry (azide-alkyne cycloaddition) .
Table 3 : Synthetic and Physicochemical Comparison
| Aspect | Target Compound | Compound 21gh |
|---|---|---|
| Synthetic Method | Cyclization + Knoevenagel | Click chemistry |
| Molecular Weight | ~450 g/mol | ~401 g/mol |
| Aqueous Solubility | Low (<10 µM) | Moderate (~50 µM) |
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: The target compound’s α,β-unsaturated nitrile may confer anti-inflammatory or anticancer activity via covalent binding to cysteine residues, a mechanism absent in 4 and 21gh .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can yield and purity be optimized?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) and cyclization under controlled conditions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile, along with palladium/copper catalysts, are critical for efficiency .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., reflux at 80–100°C) and stoichiometry. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography enhances purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Primary Tools :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzodioxol protons at δ 5.93 ppm as singlet ).
- IR : Detects functional groups (e.g., nitrile C≡N stretch ~2179 cm⁻¹ ).
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .
Q. How can preliminary biological activity be assessed for this compound?
- Approach : Conduct in vitro assays targeting receptors/enzymes relevant to the indole-pyridine core (e.g., kinase inhibition or GPCR binding). Use cell viability assays (MTT) to evaluate cytotoxicity. Lipophilicity (logP) calculations predict membrane permeability, guided by fluorophenyl/benzodioxol substituents .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?
- Strategy :
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers).
- 2D Techniques (COSY, NOESY) : Assigns proton-proton correlations and spatial proximity of substituents .
- X-ray Crystallography : Provides definitive stereochemical data (e.g., torsion angles of the pyridoindole system) .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
- Tools :
- Molecular Docking : Simulate binding to targets (e.g., using AutoDock Vina with PDB structures ).
- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO for nitrile reactivity) .
- MD Simulations : Assess stability of ligand-receptor complexes over time .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Analytical Workflow :
- HPLC-MS : Quantify impurities (>95% purity threshold).
- Stress Testing : Expose the compound to heat/light/humidity and monitor stability via LC-MS.
- Mechanistic Studies : Trace byproducts to specific steps (e.g., incomplete cyclization or oxidation) .
Q. What strategies address low bioavailability in preclinical models?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
